

Application Notes and Protocols: N-cyanation of Tertiary Amines using Cyanogen Bromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-cyanation of tertiary amines, widely known as the von Braun reaction, is a classic yet powerful chemical transformation in organic synthesis.[1][2] This reaction facilitates the cleavage of a carbon-nitrogen bond in a tertiary amine upon treatment with **cyanogen** bromide (BrCN), yielding a disubstituted cyanamide and an alkyl bromide.[1][2] The resulting cyanamide can be further hydrolyzed or reduced to furnish the corresponding secondary amine, making this method a valuable tool for N-dealkylation.[3] This transformation is particularly significant in the semi-synthesis of a wide range of pharmaceuticals and agrochemicals, and it plays a crucial role in the structural modification of complex natural products, especially alkaloids.[2][3]

Reaction Mechanism

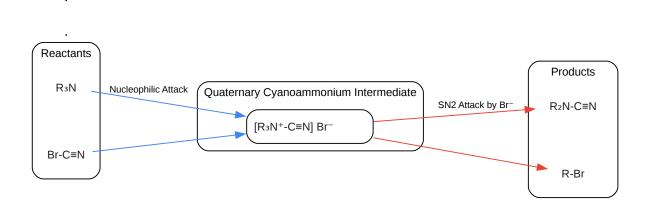
The von Braun reaction proceeds through a two-step mechanism involving two successive nucleophilic substitutions.[4]

Formation of a Quaternary Cyanoammonium Salt: The reaction is initiated by the
nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic cyanogen
bromide. This displaces the bromide ion and forms a quaternary cyanoammonium bromide
salt intermediate.[3][4]



Nucleophilic Cleavage: The displaced bromide ion then acts as a nucleophile, attacking one
of the N-alkyl groups of the quaternary ammonium salt.[4] This second nucleophilic
substitution (typically an SN2 reaction) leads to the cleavage of a C-N bond, resulting in the
formation of a stable disubstituted cyanamide and an alkyl bromide.[3][4]

The selectivity of the cleavage of the N-alkyl group is influenced by steric and electronic factors. Generally, the least sterically hindered alkyl group is cleaved. However, allylic and benzylic groups are preferentially cleaved due to the stability of the corresponding allyl or benzyl bromide leaving groups.



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Caption: Reaction mechanism of the N-cyanation of tertiary amines.

Applications in Research and Drug Development

The von Braun reaction is a cornerstone in the synthesis and modification of nitrogencontaining compounds:

N-Dealkylation of Alkaloids: This method is extensively used for the N-demethylation of
natural product alkaloids, such as morphine and codeine derivatives.[2][3] The resulting "nor" compounds are crucial intermediates in the semi-synthesis of a wide array of opioid
medicines with modified pharmacological profiles.[3]



- Synthesis of Secondary Amines: The cyanamide product of the von Braun reaction can be readily converted to a secondary amine through hydrolysis (acidic or basic) or reduction (e.g., with LiAlH4).[3] This two-step sequence provides a reliable route for the preparation of secondary amines from their tertiary counterparts.
- Drug Metabolism Studies: N-dealkylation is a significant metabolic pathway for many drugs.
 [3] The von Braun reaction allows for the synthesis of N-dealkylated metabolites, which are essential for various stages of drug development studies, including metabolite identification and toxicological evaluation.
- Functional Group Transformation: The cyanamide moiety is a versatile functional group that can participate in various chemical transformations, serving as a precursor for ureas, thioureas, guanidines, and various heterocyclic systems.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the N-cyanation of various tertiary amines with **cyanogen** bromide.

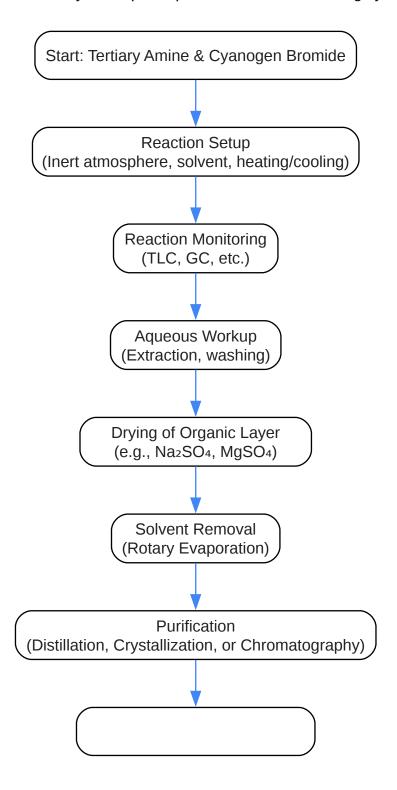


Tertiary Amine Substrate	Reagent(s)	Solvent	Temperat ure	Time (h)	Product	Yield (%)
N,N- Dimethyl-1- naphthyla mine	Cyanogen Bromide	None (neat)	Reflux (steam bath)	16	N-Methyl- 1- naphthylcy anamide	63-67
N,N- Diethyl-1- naphthyla mine	Cyanogen Bromide	Not specified	Not specified	Not specified	N-Ethyl-1- naphthylcy anamide	48
N-Allyl-N- methylanili ne	Cyanogen Bromide	Anhydrous Chloroform	Room Temperatur e	Not specified	N-Methyl- N- phenylcyan amide	86
N,N- Diallylanilin e	Cyanogen Bromide	Anhydrous Chloroform	Room Temperatur e	Not specified	N-Allyl-N- phenylcyan amide	82
1- Allylpiperidi ne	Cyanogen Bromide	Anhydrous Chloroform	Room Temperatur e	Not specified	Piperidine- 1- carbonitrile	78
Codeinone dimethyl ketal	Cyanogen Bromide	Not specified	Not specified	Not specified	N- Cyanonorc odeinone dimethyl ketal	75 (for the reduced secondary amine)
3,14- Diacetyloxy morphone	Cyanogen Bromide	Not specified	Not specified	Not specified	N-Cyano- 3,14- diacetylnor oxymorpho ne	95



Experimental Protocols General Experimental Workflow

The general workflow for the N-cyanation of a tertiary amine involves the reaction with **cyanogen** bromide, followed by workup and purification of the resulting cyanamide.





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Caption: General experimental workflow for N-cyanation.

Detailed Protocol: N-Cyanation of N,N-Dimethyl-1-naphthylamine[5]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

- N,N-Dimethyl-1-naphthylamine (1 mole, 171 g)
- Cyanogen bromide (1.2 moles, 125 g)
- Dry ether (2.5 L)
- 15% Hydrochloric acid solution
- Anhydrous calcium sulfate (Drierite)
- Water

Equipment:

- 1-L round-bottom flask with ground-glass joints
- Efficient reflux condenser
- · Heating mantle or steam bath
- · Large separatory funnel
- Filtration apparatus
- Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:



- Reaction Setup: In a 1-L flask, combine N,N-dimethyl-1-naphthylamine (171 g, 1 mole) and cyanogen bromide (125 g, 1.2 moles). Caution! Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
- Reflux: Attach an efficient reflux condenser and heat the mixture under reflux using a steam bath for 16 hours. It is advisable to heat the mixture gradually at the beginning to avoid the loss of **cyanogen** bromide.
- Quenching and Filtration: After cooling the reaction mixture to room temperature, add it to 2.5 L of dry ether. The insoluble quaternary salt will precipitate. Filter the mixture to remove the solid.
- Extraction: Transfer the ether filtrate to a large separatory funnel. Extract the ether solution with four 800-mL portions of approximately 15% hydrochloric acid solution to remove any unreacted tertiary amine.
- Washing: Wash the ether solution with five 500-mL portions of water.
- Drying: Dry the ether solution over 30–35 g of anhydrous calcium sulfate.
- Solvent Removal: Filter off the drying agent and remove the ether by distillation at atmospheric pressure on a steam bath.
- Purification: Fractionally distill the residue under reduced pressure. The N-methyl-1naphthylcyanamide product is collected as a pale yellow oil.

Safety Precautions

Cyanogen bromide is a highly toxic, corrosive, and volatile solid. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

 Toxicity: Cyanogen bromide is fatal if inhaled, swallowed, or absorbed through the skin. It can cause severe skin burns and eye damage.



- Reactivity: It may react violently with acids or water to release toxic and flammable gases. It
 is incompatible with oxidizing agents and metals.
- Handling: Avoid creating dust. Ensure all equipment is dry before use.
- Storage: Store in a tightly closed container in a dry, well-ventilated, and secure area, away from incompatible materials.
- Disposal: Dispose of cyanogen bromide and any reaction waste as hazardous waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

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